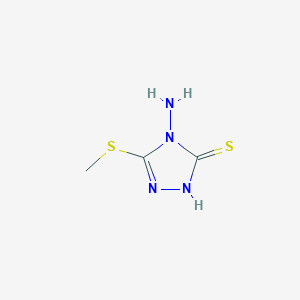

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-methylsulfanyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S2/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXELSCOPADHBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366478 | |

| Record name | 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661008 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21532-03-6 | |

| Record name | 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

A common approach for triazole-thiol synthesis involves cyclization of thiosemicarbazide intermediates. For example:

- Step 1 : React a substituted hydrazide with carbon disulfide (CS₂) in alkaline conditions to form a dithiocarbazinate salt.

- Step 2 : Treat the salt with hydrazine hydrate to cyclize into the triazole-thiol core.

Adaptation for Methylthio Group :

To introduce the methylthio (-SCH₃) group at position 5, a methylthio-containing hydrazide or thiourea precursor could be used. For instance:

- Start with methylthioacetic acid hydrazide instead of isonicotinic acid hydrazide.

- Cyclize with CS₂ and hydrazine to yield the target compound.

Example Reaction :

$$

\text{R-NH-NH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{R-NH-CS-SK} \xrightarrow{\text{N}2\text{H}4} \text{Triazole-thiol derivative}

$$

R = methylthioalkyl/aryl group.

Post-Synthetic Alkylation of Thiol Intermediates

Another method involves alkylation of a preformed triazole-thiol intermediate:

- Step 1 : Synthesize 4-amino-5-mercapto-4H-1,2,4-triazole via cyclization of thiourea derivatives.

- Step 2 : Introduce the methylthio group via alkylation with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) under basic conditions.

- Selective alkylation at position 5 requires protecting the thiol group at position 3.

- Use of mild bases (e.g., K₂CO₃) to avoid over-alkylation.

Reaction Scheme :

$$

\text{Triazole-3-thiol} + \text{CH}3\text{I} \xrightarrow{\text{Base}} \text{Triazole-3-thiol-5-SCH}3

$$

Functionalization via Schiff Base Formation

Schiff base chemistry can modify substituents on the triazole ring:

- Step 1 : Synthesize 4-amino-5-formyl-4H-1,2,4-triazole-3-thiol by oxidizing the methylthio group to a formyl group.

- Step 2 : Reduce the formyl group back to -SCH₃ using NaBH₄ or LiAlH₄.

Advantage : Enables precise control over substituent positioning.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for triazole derivatives:

- Step 1 : Mix thiourea derivatives with methylthio-containing aldehydes.

- Step 2 : Irradiate under microwave conditions (100–150°C, 10–30 min) to accelerate cyclization.

Example Yield : ~80–90% under optimized conditions.

Comparative Analysis of Methods

Key Research Findings

- Cyclization Efficiency : Hydrazine-mediated cyclization in ethanol/KOH yields triazole-thiols with >70% purity after recrystallization.

- Alkylation Specificity : Using CH₃I in DMF with triethylamine minimizes side reactions (e.g., disulfide formation).

- Microwave Optimization : Reduced reaction time from 8 hours to 20 minutes with comparable yields.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted triazoles. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol serves as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for the development of new materials with tailored properties.

- Ligand in Coordination Chemistry : The compound can act as a ligand in coordination complexes, facilitating the study of metal-ligand interactions and their applications in catalysis.

The compound exhibits several biological activities that make it valuable in pharmaceutical research:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities. For instance, certain derivatives demonstrated potent activity against Escherichia coli and other pathogens with minimal inhibitory concentration values indicating strong efficacy .

- Antioxidant Activity : Research indicates that triazole derivatives can mitigate oxidative stress. For example, certain compounds showed comparable antioxidant activity to ascorbic acid in various assays .

- Anticancer Potential : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, specific compounds demonstrated significant cytotoxicity against human colon cancer cells (HCT116), suggesting potential for targeted cancer therapies .

Agrochemicals

The compound is utilized in the development of agrochemicals due to its biological activity against pests and pathogens affecting crops. Its incorporation into formulations can enhance the efficacy of agricultural products.

Dyes and Pigments

The unique chemical structure allows for applications in dye production, where it can be used to create vibrant colors with specific properties suited for different materials.

Case Studies

Recent studies have highlighted the effectiveness of this compound derivatives:

- Antibacterial Study : A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing that modifications to the methylthio group enhanced antibacterial potency significantly .

- Antioxidant Evaluation : In vitro assays demonstrated that certain derivatives exhibited IC50 values lower than those of standard antioxidants like ascorbic acid, indicating their potential use as natural preservatives in food and cosmetic formulations .

- Cancer Research : In a study assessing the anticancer properties of various triazole derivatives, one compound showed an IC50 value significantly lower than doxorubicin against HCT116 cells, suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites or by forming covalent bonds with key amino acid residues. This inhibition can disrupt essential biochemical processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Antimicrobial Activity

- Benzylthio and Trifluoromethyl Derivatives: The benzylthio analogue (4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol) demonstrates potent antibacterial activity, particularly against Gram-positive bacteria, attributed to the lipophilic benzyl group enhancing membrane penetration . In contrast, the trifluoromethyl derivative (4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol) shows broad-spectrum anti-corrosive and antimicrobial effects when incorporated into epoxy resins, with CF₃ improving thermal stability and hydrophobicity .

Antioxidant Capacity

- Pyridyl vs. Phenyl Substituents: The pyridyl-substituted analogue (4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol) exhibits higher radical scavenging (85% ABTS•+ inhibition) compared to the phenyl derivative (70%) due to enhanced electron donation from the pyridine nitrogen .

Bioactivity Modulation via Substituents

- Electron-Donating vs. Withdrawing Groups: Electron-donating groups (-NH₂, -OCH₃) at the 5-position enhance antioxidant and hepatoprotective activities, as seen in the furan and pyridyl derivatives . Conversely, electron-withdrawing groups (-NO₂, -CF₃) favor applications in material science, such as corrosion resistance .

Structural Limitations

- Thiophen-2-ylmethyl Derivative: While 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol shows high antiradical activity (88.89%), the introduction of a 4-fluorobenzylidene group reduces efficacy by ~35%, highlighting steric or electronic interference in radical quenching .

Biological Activity

4-Amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol (CAS 21532-03-6) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antioxidant, antibacterial, antifungal, and anticancer activities, supported by recent research findings and case studies.

The molecular formula of this compound is . It possesses a density of 1.77 g/cm³ and a boiling point of 255.3ºC at 760 mmHg .

Antioxidant Activity

Recent studies have demonstrated that derivatives of triazoles exhibit substantial antioxidant properties. For instance, in a study assessing various triazole derivatives, compound 3d showed an ABTS IC50 value of 0.397 μM, comparable to ascorbic acid (IC50 = 0.87 μM) . The antioxidant activity was evaluated using DPPH and ABTS assays, which highlighted the potential of triazole derivatives in mitigating oxidative stress.

Antibacterial Activity

The antibacterial efficacy of this compound has been investigated against a range of Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives exhibited broad-spectrum activity. Notably, compounds 4k and 4m demonstrated pronounced potency against Escherichia coli with minimal inhibitory concentration (MIC) values indicating strong antibacterial potential . Molecular docking studies further supported these findings by showing high binding affinities to bacterial enzyme targets (docking scores of -9.8 and -9.6 kcal/mol) for compounds 4f and 4h , respectively .

Antifungal Activity

Triazole derivatives are recognized for their antifungal properties. A comparative study found that synthesized triazolethiones displayed superior antifungal activity compared to traditional agents like bifonazole . This reinforces the therapeutic potential of triazole compounds in treating fungal infections.

Anticancer Activity

The anticancer effects of triazole derivatives have garnered attention due to their ability to inhibit cancer cell proliferation. In one study, certain derivatives exhibited significant cytotoxicity against human colon cancer cells (HCT116), with compound 112c showing an IC50 value of 4.363 μM compared to doxorubicin . The mechanism of action appears to involve the inhibition of tyrosine kinases (CDK2), suggesting a targeted approach in cancer therapy.

Case Studies

- Case Study on Antioxidant Activity : A recent investigation into mercapto-substituted triazoles revealed their potential as antioxidants through DPPH and ABTS assays. The results indicated that these compounds could effectively scavenge free radicals, suggesting applications in preventing oxidative damage in biological systems .

- Case Study on Antibacterial Efficacy : In a study focusing on the antibacterial properties of various triazole derivatives, several compounds were tested against both Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives not only inhibited bacterial growth but also showed low toxicity profiles, making them suitable candidates for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol and its derivatives?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is prepared by dissolving the thiol precursor in methanol with NaOH, followed by dropwise addition of alkyl halides to yield S-alkyl derivatives . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and reduce time compared to conventional methods .

- Key Considerations : Reaction conditions (solvent, temperature, molar ratios) must be optimized to minimize byproducts. Elemental analysis and spectroscopic techniques (¹H NMR, IR) are used to confirm purity and structure .

Q. How is the antimicrobial activity of this compound evaluated?

- Methodology : In vitro assays against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are conducted using agar diffusion or broth dilution methods. Minimum inhibitory concentrations (MICs) are determined to quantify efficacy .

- Data Interpretation : Activity correlates with substituent electronegativity and steric effects. For instance, Mannich base derivatives (e.g., 5a-c) show enhanced antifungal activity due to improved membrane permeability .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

- Approach : Discrepancies often arise from variations in microbial strains, assay conditions, or compound purity. Reproducibility can be improved by:

- Standardizing experimental protocols (e.g., consistent inoculum size, incubation time).

- Validating results with multiple analytical methods (e.g., HPLC for purity, LC-MS for degradation products).

- Using computational tools like Pass Online® to predict bioactivity and prioritize derivatives for testing .

Q. What strategies optimize the synthesis of S-alkylated derivatives with high regioselectivity?

- Methodology : Regioselectivity is controlled by:

- Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Introducing directing groups (e.g., pyridinyl substituents) to guide alkylation at the sulfur atom .

- Employing phase-transfer catalysts to enhance reaction rates in biphasic systems.

- Case Study : Alkylation of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol with bromoalkanes in propan-2-ol yielded 73% product purity after 2 hours of reflux .

Q. How do metal coordination complexes of this compound enhance catalytic or biomedical applications?

- Methodology : The thiol group acts as a ligand for transition metals (e.g., Co(II), Cu(II), Zn(II)). Complexes are synthesized by refluxing the ligand with metal salts in ethanol. Characterization via UV-Vis, ESR, and single-crystal XRD confirms octahedral or square-planar geometries .

- Applications : Cu(II) complexes exhibit α-amylase inhibitory activity (potential antidiabetic agents), while Co(II) complexes show promise as catalysts in oxidation reactions .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives?

- Techniques :

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., δ 12.71 ppm for thiol protons in triazole-thiol derivatives) .

- XRD : Resolves crystallographic ambiguities, as seen in 5-(adamantan-1-yl)-4-((aryl)yliden)amino-1,2,4-triazole-3-thiols .

- Mass Spectrometry : Detects fragmentation pathways to distinguish isomers (e.g., differentiating S-alkyl vs. N-alkyl products).

Q. How can computational modeling guide the design of derivatives with targeted properties?

- Tools :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity.

- Molecular Docking : Screens derivatives for binding affinity to microbial enzymes (e.g., cytochrome P450 in Candida spp.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.